Acesulfame-d4 Potassium Salt

Description

Properties

IUPAC Name |

potassium;5-deuterio-2,2-dioxo-6-(trideuteriomethyl)-1-oxa-2λ6-thia-3-azanidacyclohex-5-en-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO4S.K/c1-3-2-4(6)5-10(7,8)9-3;/h2H,1H3,(H,5,6);/q;+1/p-1/i1D3,2D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBZFUFAFFUEMEI-LHHVLQQYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)[N-]S(=O)(=O)O1.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(OS(=O)(=O)[N-]C1=O)C([2H])([2H])[2H].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4KNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Acesulfame-d4 Potassium Salt

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of the physicochemical properties of Acesulfame-d4 Potassium Salt (CAS 1623054-53-4). Intended for researchers, analytical scientists, and professionals in drug development, this guide details the compound's chemical identity, structural features, and key physical characteristics such as solubility, melting point, and stability. By synthesizing data from technical datasheets and scientific literature, this guide serves as an essential resource for the effective application of this isotopically labeled internal standard in quantitative analytical methodologies. Methodologies for property determination and a typical analytical workflow are also presented to provide practical, field-proven insights.

Introduction: The Role of Isotopic Labeling in Quantitative Analysis

Acesulfame Potassium (Acesulfame K) is a widely utilized high-intensity, non-caloric artificial sweetener. Its prevalence in food, beverage, and pharmaceutical products necessitates accurate and precise quantification for quality control, safety assessment, and pharmacokinetic studies. The gold standard for such quantification is mass spectrometry, typically coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS).

The principle of stable isotope dilution analysis (SIDA) is fundamental to achieving high accuracy in these methods. SIDA involves the addition of a known quantity of a stable, isotopically labeled version of the analyte to the sample at the earliest stage of analysis. This "internal standard" co-elutes with the unlabeled analyte and exhibits nearly identical chemical and physical behavior during sample extraction, cleanup, and ionization. However, it is differentiated by its higher mass in the mass spectrometer. Acesulfame-d4 Potassium Salt is the deuterated analogue of Acesulfame K and serves this exact purpose.[1][2][3] Its four deuterium atoms provide a distinct mass shift (+4 Da) from the native compound, ensuring it does not interfere with the analyte signal while perfectly mimicking its analytical behavior.

This guide focuses exclusively on the physicochemical properties of Acesulfame-d4 Potassium Salt, which are critical for its handling, formulation into standards, and successful application in robust analytical methods.

Chemical Identity and Structure

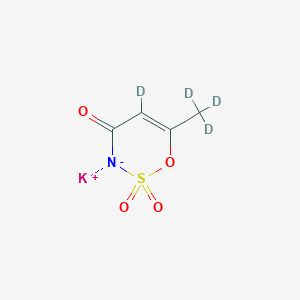

Acesulfame-d4 Potassium Salt is a synthetic compound where four hydrogen atoms in the parent Acesulfame molecule have been replaced with deuterium. Specifically, the three hydrogens of the methyl group and the one vinyl hydrogen are substituted.

The structural relationship between the native and deuterated compound is visualized below.

Caption: Structures of Acesulfame K and its deuterated internal standard.

Physicochemical Properties

The utility of Acesulfame-d4 Potassium Salt as an internal standard is directly linked to its physical and chemical properties, which closely mirror those of the non-labeled compound.

Summary of Physicochemical Data

| Property | Value / Description | Source(s) |

| Appearance | Off-white to pale yellow solid | [4] |

| Molecular Formula | C₄D₄KNO₄S | [3][4][6] |

| Molecular Weight | 205.27 g/mol | [3][4][5][6] |

| Melting Point | 226-228°C | [4] |

| Solubility | Slightly soluble in water and methanol | [1][2] |

| pKa (of parent acid) | ~2.0 - 3.0 | [9][10] |

| Long-Term Storage | -20°C | [2][4][6] |

| Stability | ≥ 4 years at -20°C | [2][11] |

Physical State and Appearance

Acesulfame-d4 Potassium Salt is supplied as a solid, typically an off-white or pale yellow crystalline powder.[4] This form is advantageous for long-term storage and allows for accurate weighing when preparing stock solutions for analytical standards.

Solubility

Expert Insight: The term "slightly soluble" on supplier datasheets can be conservative. For its application as an internal standard, only microgram-per-liter to milligram-per-liter concentrations are typically required, which are well within the solubility limits in common analytical solvents like water and methanol.

Melting Point

The melting point for Acesulfame-d4 Potassium Salt is reported to be in the range of 226-228°C.[4] This is very close to the decomposition point of the non-deuterated Acesulfame K, which is approximately 225°C.[12][14][15] A sharp and defined melting point range is a key indicator of high purity, which is essential for an analytical standard.

Acidity (pKa)

Acesulfame-d4 Potassium Salt is the salt of the acidic compound Acesulfame. The acidity stems from the N-H proton of the oxathiazinone dioxide ring, which is highly acidic due to resonance stabilization of the conjugate base. The pKa of the parent (non-deuterated) acid has been reported in the literature, with values typically around 2.0 or 3.02.[9][10] The isotopic substitution of carbon-bound hydrogens with deuterium has a negligible electronic effect on the dissociation of the nitrogen-bound proton. Therefore, the pKa of the deuterated form can be confidently assumed to be identical to the parent compound. This acidic nature is why the compound is synthesized and handled as its more stable potassium salt.[16]

Stability

Acesulfame-d4 Potassium Salt is a highly stable compound. When stored as a solid at -20°C, it has a shelf life of at least four years.[2][11] The non-deuterated form is known for its exceptional stability under heat and across a wide pH range, making it suitable for use in baked goods and carbonated beverages.[15][17] This inherent stability is critical for its role as an internal standard, ensuring it does not degrade during sample storage, preparation, or analysis, which could otherwise lead to inaccurate quantification. Aqueous solutions, however, are typically recommended for short-term storage, ideally for no more than one day, to prevent any potential for microbial growth or slow degradation.[13]

Experimental Methodologies for Characterization & Application

Protocol for Solubility Determination (Shake-Flask Method)

This protocol describes a standard OECD guideline method for determining the solubility of a substance in water, which can be adapted for other solvents.

-

Preparation: Add an excess amount of Acesulfame-d4 Potassium Salt to a known volume of the solvent (e.g., HPLC-grade water) in a flask of suitable size.

-

Equilibration: Seal the flask and agitate it at a constant, controlled temperature (e.g., 25°C) for a sufficient period to allow for equilibrium to be reached (typically 24-48 hours). The system should be visually inspected to ensure solid material remains, confirming saturation.

-

Phase Separation: After equilibration, cease agitation and allow the solution to stand at the same temperature to let undissolved particles settle. Centrifuge or filter the saturated solution (using a filter compatible with the solvent that does not adsorb the analyte) to separate the liquid phase from the solid.

-

Quantification: Accurately dilute a known volume of the clear, saturated solution. Analyze the concentration of the diluted solution using a suitable analytical technique, such as HPLC-UV or LC-MS/MS, against a calibration curve prepared with known standards.

-

Calculation: Calculate the original concentration in the saturated solution, factoring in the dilution. This value represents the solubility of the compound in that solvent at the specified temperature.

Analytical Application Workflow: Quantification of Acesulfame K in Beverages

The primary application of Acesulfame-d4 Potassium Salt is as an internal standard. The following workflow and corresponding diagram illustrate its use in a typical LC-MS/MS analysis of a beverage sample.

Workflow Steps:

-

Sample Preparation: A known volume or weight of the beverage sample is measured.

-

Internal Standard Spiking: A precise, known amount of Acesulfame-d4 Potassium Salt stock solution is added to the sample. This is the critical step in isotope dilution analysis.

-

Extraction/Dilution: The sample is diluted (e.g., with mobile phase) and vortexed to ensure homogeneity. For complex matrices, a solid-phase extraction (SPE) step may be required, during which the internal standard co-extracts with the analyte, correcting for any losses.

-

LC-MS/MS Analysis: The prepared sample is injected into the LC-MS/MS system. The analyte (Acesulfame K) and the internal standard (Acesulfame-d4 K) are chromatographically separated from matrix components and then detected by the mass spectrometer.

-

Data Processing: The peak area for both the analyte and the internal standard are measured. A response ratio (Analyte Area / Internal Standard Area) is calculated.

-

Quantification: The concentration of Acesulfame K in the original sample is determined by comparing the measured response ratio to a calibration curve constructed by analyzing standards with varying concentrations of Acesulfame K but a constant concentration of the internal standard.

Caption: Workflow for beverage analysis using Acesulfame-d4 K as an internal standard.

Causality of Experimental Choices: The choice of a deuterated internal standard is deliberate. Its chemical properties are so similar to the analyte that it experiences the same matrix effects (e.g., ion suppression or enhancement) in the mass spectrometer's source. By calculating a ratio, these effects are normalized, leading to a highly accurate and precise result that is robust against variations in sample matrix and instrument performance.

Conclusion

Acesulfame-d4 Potassium Salt possesses physicochemical properties that make it an ideal internal standard for the quantification of its non-deuterated analogue, Acesulfame K. Its solid form, high purity, and excellent stability ensure its reliability for preparing accurate analytical standards. While detailed solubility data is sparse, its behavior can be confidently inferred from the well-characterized parent compound. A comprehensive understanding of these properties, as detailed in this guide, is paramount for any researcher or scientist aiming to develop and validate robust, high-precision quantitative methods for this globally used artificial sweetener.

References

-

National Center for Biotechnology Information. Acesulfame-d4 Potassium Salt. PubChem Compound Database. [Link]

-

Merck Index Online. Acesulfame. [Link]

-

Food and Agriculture Organization of the United Nations. ACESULFAME POTASSIUM. [Link]

-

National Center for Biotechnology Information. Acesulfame. PubChem Compound Database. [Link]

-

Human Metabolome Database. Showing metabocard for Acesulfame (HMDB0033585). [Link]

-

MySkinRecipes. Acesulfame-d4 Potassium Salt. [Link]

-

Molsyns Research. Acesulfame Potassium. [Link]

-

Wikipedia. Acesulfame potassium. [Link]

-

National Toxicology Program. NTP Genetically Modified Model Report on the Toxicity Studies of Acesulfame Potassium. [Link]

-

ResearchGate. Acesulfame Potassium and Acesulfame and Conversion?. [Link]

-

Food Science. Determination of Acesulfame K in Food by High Performance Liquid Chromatography. [Link]

- Google Patents. CN101787001A - Synthesis process of acesulfame potassium.

-

CONICET. Simultaneous determination of aspartame and acesulfame-K by molecular absorption spectrophotometry using multivariate calibratio. [Link]

-

Pharmaffiliates. CAS No : 1623054-53-4| Chemical Name : Acesulfame-d4 Potassium Salt. [Link]

Sources

- 1. Acesulfame-d4 (potassium salt) | CAS 1623054-53-4 | Cayman Chemical | Biomol.com [biomol.com]

- 2. caymanchem.com [caymanchem.com]

- 3. scbt.com [scbt.com]

- 4. dev.usbio.net [dev.usbio.net]

- 5. Acesulfame-d4 Potassium Salt | C4H4KNO4S | CID 57369219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Acesulfame-d4 Potassium Salt | LGC Standards [lgcstandards.com]

- 7. Acesulfame-d4 Potassium Salt | 1623054-53-4 [chemicalbook.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Acesulfame | C4H5NO4S | CID 36573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. caymanchem.com [caymanchem.com]

- 12. Acesulfame [drugfuture.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. Acesulfame and Acesulfame Potassium Manufacturers, with SDS [mubychem.com]

- 15. INTRODUCTION - NTP Genetically Modified Model Report on the Toxicity Studies of Acesulfame Potassium (CASRN 55589-62-3) in FVB/N-TgN(v-Ha-ras)Led (Tg.AC) Hemizygous Mice and Carcinogenicity Studies of Acesulfame Potassium in B6.129-Trp53tm1Brd (N5) Haploinsufficient Mice (Feed Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Page loading... [wap.guidechem.com]

- 17. Acesulfame potassium - Wikipedia [en.wikipedia.org]

Introduction: The Significance of Isotopic Labeling in Analytical Chemistry

An In-depth Technical Guide to the Synthesis and Characterization of Acesulfame-d4 Potassium Salt

Acesulfame potassium (Ace-K) is a high-intensity, non-caloric artificial sweetener widely used in food and beverage products globally.[1][2] In the realm of analytical science, particularly in quantitative studies using mass spectrometry, the use of stable isotope-labeled internal standards is the gold standard for achieving the highest levels of accuracy and precision. Acesulfame-d4 Potassium Salt, the deuterated analog of Ace-K, serves this critical role.

The incorporation of four deuterium atoms into the molecular structure results in a compound that is chemically identical to its non-labeled counterpart but possesses a distinct, higher molecular weight.[3][4] This mass shift allows it to be distinguished from the native analyte in a sample, making it an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses.[5] Its primary application is in the precise quantification of acesulfame potassium in complex matrices such as food, beverages, and environmental water samples, as well as in pharmacokinetic and metabolic research.[3][6]

This guide provides a comprehensive overview of the synthetic strategy and rigorous characterization protocols for Acesulfame-d4 Potassium Salt, designed for researchers and professionals in analytical chemistry and drug development.

Part 1: Synthesis of Acesulfame-d4 Potassium Salt

Synthetic Strategy: A Bottom-Up Approach with Deuterated Precursors

The synthesis of Acesulfame-d4 Potassium Salt hinges on the strategic incorporation of deuterium atoms at specific molecular positions: the methyl group (d3) and the C5 vinyl position (d1).[5] A logical and efficient approach involves utilizing a deuterated precursor that already contains these labels, which is then subjected to cyclization and salt formation. While multiple routes exist for the synthesis of standard Acesulfame-K, a common industrial method proceeds from acetoacetamide.[7] Therefore, our proposed synthesis for the deuterated analog begins with acetoacetamide-d4.

The core of the synthesis involves an intramolecular cyclization of the deuterated acetoacetamide using a potent dehydrating and sulfonating agent, such as sulfur trioxide (SO₃), followed by neutralization with a potassium base to yield the final salt.

Caption: Proposed synthetic workflow for Acesulfame-d4 Potassium Salt.

Experimental Protocol: Synthesis

This protocol is based on established chemical principles for the synthesis of acesulfame potassium, adapted for the deuterated analog.[7][8]

Step 1: Cyclization of Acetoacetamide-d4

-

Inert Atmosphere: Set up a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. Ensure the system is completely dry.

-

Solvent: Add a suitable inert organic solvent (e.g., dichloromethane) to the flask.

-

Precursor Addition: Dissolve Acetoacetamide-d4 in the inert solvent and add it to the flask.

-

Cooling: Cool the reaction mixture to a low temperature, typically between -30°C and -15°C, using a suitable cooling bath (e.g., dry ice/acetone).

-

Cyclizing Agent: Slowly add a cyclizing agent, such as a sulfur trioxide-amine complex (e.g., SO₃-triethylamine), to the cooled solution via the dropping funnel. The causality here is critical: the low temperature is necessary to control the highly exothermic reaction and prevent unwanted side products. The SO₃ acts as a powerful electrophile, attacking the enolate form of the acetoacetamide, initiating the cyclization.

-

Reaction Monitoring: Allow the reaction to proceed at low temperature for several hours. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

Step 2: Hydrolysis and Work-up

-

Quenching: Once the cyclization is complete, carefully add water to the reaction mixture while maintaining a low temperature to hydrolyze any remaining reactive species.

-

Phase Separation: Allow the mixture to warm to room temperature. The mixture will separate into an aqueous layer and an organic layer.

-

Extraction: Extract the aqueous layer with the inert organic solvent to ensure all product is transferred to the organic phase. Combine the organic phases.

Step 3: Neutralization and Product Isolation

-

Neutralization: Add a stoichiometric amount of potassium hydroxide (KOH) dissolved in a suitable solvent (e.g., methanol or water) to the organic phase. This deprotonates the acidic Acesulfame-H-d4, forming the potassium salt.

-

Precipitation: The Acesulfame-d4 Potassium Salt, being a salt, is generally insoluble in non-polar organic solvents and will precipitate out of the solution.

-

Filtration: Collect the solid precipitate by vacuum filtration.

-

Purification: Wash the crude product with a small amount of cold solvent to remove impurities. For higher purity, the product can be recrystallized from a suitable solvent system (e.g., water/ethanol mixture).

-

Drying: Dry the final product under vacuum to obtain a white crystalline solid.

Part 2: Characterization and Quality Control

A multi-technique approach is essential to confirm the structural integrity, isotopic incorporation, and purity of the synthesized Acesulfame-d4 Potassium Salt. This self-validating system ensures the final product is fit for its purpose as an internal standard.

Caption: A multi-technique workflow for the characterization of Acesulfame-d4 Potassium Salt.

Characterization Data Summary

| Parameter | Technique | Expected Result | Reference |

| Identity/Molecular Weight | LC-MS/MS | Molecular Weight: ~205.27 g/mol | [3][4] |

| Isotopic Incorporation | ¹H NMR | Absence or >98% reduction of signals at ~5.3 ppm and ~1.9 ppm | [9] |

| Chemical Purity | HPLC-UV | >98% | [10] |

| Structure Confirmation | FT-IR | Spectrum consistent with reference for Acesulfame K | [11] |

| UV Absorbance Maximum | UV-Vis Spec | 227 ± 2 nm (in water) | [12] |

Detailed Characterization Protocols

1. Mass Spectrometry (MS) for Identity and Isotopic Purity

-

Rationale: MS directly measures the mass-to-charge ratio (m/z), providing definitive confirmation of the product's molecular weight and thus the successful incorporation of four deuterium atoms.

-

Methodology (LC-MS/MS):

-

Sample Preparation: Prepare a dilute solution of the synthesized salt in a suitable solvent like water or methanol (e.g., 1 µg/mL).

-

Chromatography: Use a C18 reverse-phase column. The mobile phase can consist of a gradient of water and acetonitrile with a common modifier like formic acid or ammonium acetate.[13]

-

Mass Spectrometry: Operate the mass spectrometer in negative ion electrospray ionization (ESI-) mode.[14]

-

Data Acquisition: Perform a full scan analysis to identify the parent ion. The expected ion would be the de-potassiated molecule [M-K]⁻ at m/z ≈ 166. For non-labeled Ace-K, this ion appears at m/z ≈ 162. The 4-dalton shift is conclusive evidence of deuteration.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

-

Rationale: ¹H NMR is a powerful tool to confirm the location of isotopic labeling. By demonstrating the absence of proton signals at the methyl and vinyl positions, we validate the regiospecificity of the deuteration.

-

Methodology (¹H NMR):

-

Sample Preparation: Dissolve a small amount of the sample (5-10 mg) in a deuterated NMR solvent, such as dimethyl sulfoxide-d6 (DMSO-d6).[15]

-

Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Data Interpretation: The ¹H NMR spectrum of unlabeled Acesulfame K shows two characteristic signals: a singlet for the methyl protons (CH₃) around 1.9 ppm and a singlet for the vinyl proton (=CH) around 5.3 ppm.[9] For successfully synthesized Acesulfame-d4 Potassium Salt, these signals should be absent or significantly diminished (e.g., <2% of the expected intensity), confirming a high degree of isotopic enrichment.

-

3. High-Performance Liquid Chromatography (HPLC) for Chemical Purity

-

Rationale: HPLC with UV detection is the standard method for assessing the chemical purity of the final compound, ensuring it is free from starting materials, reagents, or side products.

-

Methodology (HPLC-UV):

-

Sample Preparation: Prepare a standard solution of the sample in the mobile phase at a known concentration (e.g., 0.1 mg/mL).

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[16]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.02 M ammonium acetate or potassium dihydrogen phosphate) and an organic solvent like methanol or acetonitrile.[17][18]

-

Detection: UV detector set to the absorbance maximum of ~227-230 nm.[12][17]

-

-

Data Analysis: The purity is calculated based on the area percentage of the main product peak relative to the total area of all peaks in the chromatogram. The retention time should be consistent with that of a non-labeled reference standard.

-

Conclusion

The synthesis and characterization of Acesulfame-d4 Potassium Salt require a meticulous approach, beginning with strategically chosen deuterated precursors and culminating in a rigorous, multi-technique analytical validation. The protocols outlined in this guide provide a robust framework for producing and verifying a high-purity internal standard. The successful execution of these steps yields a critical tool for researchers, enabling the accurate and reliable quantification of acesulfame potassium in a wide array of scientific and industrial applications.

References

- Acesulfame-d4 Potassium Salt - MySkinRecipes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3wLuPhj5Qos7Q6rn75K1aBNa97SjM3M7R739h-B3pOmHqFhkmKsgvpcyTNJKvsgGXQ7oyj1MpbJD252XkLs5Zli3qSRMtkM6-gqr88IzZndQrH9IEJv_RPxLk8dBRVyIdETMsYmTT7jKSI5CR5Rg4YNfdw82pi-yGmSL_T22cC6N4DUsO6VXnclsUj9Wm4JnQphjCOC8dEpslNU0qD0Wo9bvpKWj90xA=]

- Acesulfame-d4 (potassium salt) (CAS Number: 1623054-53-4) | Cayman Chemical. [URL: https://www.caymanchem.com/product/24225/acesulfame-d4-(potassium-salt)]

- CN101787001A - Synthesis process of acesulfame potassium - Google Patents. [URL: https://patents.google.

- Acesulfame-d4 potassium | Stable Isotope - MedchemExpress.com. [URL: https://www.medchemexpress.com/Acesulfame-d4-potassium.html]

- Analysis of Low-Calorie Sweeteners by Liquid Chromatography-Tandem Mass Spectrometry - Agilent. [URL: https://www.agilent.

- Quantification of acesulfame potassium in processed foods by quantitative 1H NMR. [URL: https://www.researchgate.

- Acesulfame potassium(55589-62-3) 1H NMR spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/55589-62-3_1h-nmr.htm]

- Quantification of acesulfame potassium in processed foods by quantitative 1H NMR. [URL: https://pubmed.ncbi.nlm.nih.gov/25523584/]

- ACESULFAME POTASSIUM - Food and Agriculture Organization of the United Nations. [URL: https://www.fao.org/fileadmin/user_upload/jecfa_additives/docs/Monograph1/Additive-006.pdf]

- USRE48464E1 - Process for producing acesulfame potassium - Google Patents. [URL: https://patents.google.

- How Acesulfame Potassium is Made! Discover the Manufacturing Process and Raw Materials Behind this Popular Sweetener. - EasyBuy Ingredients. [URL: https://easybuyingredients.com/news/how-acesulfame-potassium-is-made]

- Determination of Acesulfame K in Food by High Performance Liquid Chromatography. [URL: https://www.spkx.net.cn/EN/10.7506/spkx1002-6630-201116052]

- Determination of nine high-intensity sweeteners in various foods by high-performance liquid chromatography with mass spectrometric detection - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3557242/]

- Acesulfame potassium - Wikipedia. [URL: https://en.wikipedia.org/wiki/Acesulfame_potassium]

- Simultaneous determination of aspartame and acesulfame-K by molecular absorption spectrophotometry using multivariate calibratio - CONICET. [URL: https://www.conicet.gov.ar/new_scp/detalle.php?keywords=&id=30230&articulos=es]

- Acesulfame-d4 Potassium Salt | C4H4KNO4S | CID 57369219 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Acesulfame-d4-Potassium-Salt]

- A Validated HPLC Method for Separation and Determination Aspartame and Acesulfame-K In Food Products - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/A-Validated-HPLC-Method-for-Separation-and-and-in-Barakat-Al-Azem/00918667b458d928c0b5220c4a457497d391f173]

- Simultaneous Analysis of 16 Sweeteners Using Triple Quadrupole LC/MS/MS [LCMS-8050]. [URL: https://www.shimadzu.com/an/sites/shimadzu.com.

- Acesulfame-d4 Potassium Salt - LGC Standards. [URL: https://www.lgcstandards.com/US/en/Acesulfame-d4-Potassium-Salt/p/TRC-A158777-10MG]

- Acesulfame K - Pacific Northwest National Laboratory. [URL: https://www.pnnl.gov/sites/default/files/media/file/Acesulfame-K_IR_Release-5.pdf]

Sources

- 1. easybuyingredients.com [easybuyingredients.com]

- 2. Acesulfame potassium - Wikipedia [en.wikipedia.org]

- 3. Acesulfame-d4 Potassium Salt [myskinrecipes.com]

- 4. Acesulfame-d4 Potassium Salt | C4H4KNO4S | CID 57369219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. CN101787001A - Synthesis process of acesulfame potassium - Google Patents [patents.google.com]

- 8. USRE48464E1 - Process for producing acesulfame potassium - Google Patents [patents.google.com]

- 9. Acesulfame potassium(55589-62-3) 1H NMR spectrum [chemicalbook.com]

- 10. Acesulfame-d4 Potassium Salt | LGC Standards [lgcstandards.com]

- 11. webbook.nist.gov [webbook.nist.gov]

- 12. fao.org [fao.org]

- 13. Determination of nine high-intensity sweeteners in various foods by high-performance liquid chromatography with mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. agilent.com [agilent.com]

- 15. researchgate.net [researchgate.net]

- 16. [PDF] A Validated HPLC Method for Separation and Determination Aspartame and Acesulfame-K In Food Products | Semantic Scholar [semanticscholar.org]

- 17. Determination of Acesulfame K in Food by High Performance Liquid Chromatography [spkx.net.cn]

- 18. ri.conicet.gov.ar [ri.conicet.gov.ar]

A Technical Guide to the Isotopic Purity of Acesulfame-d4 Potassium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Deuteration in Acesulfame Potassium

Acesulfame potassium (Ace-K) is a high-intensity, non-caloric artificial sweetener widely used in food, beverages, and pharmaceutical formulations.[1][2] Its deuterated analogue, Acesulfame-d4 Potassium Salt, is a stable isotope-labeled compound where four hydrogen atoms have been replaced by deuterium atoms.[3][4] This isotopic substitution makes it an invaluable tool in analytical and research settings, particularly as an internal standard for quantitative analysis by mass spectrometry (MS).[5][6] The chemical behavior of the deuterated molecule is nearly identical to its non-deuterated counterpart, but its increased mass allows it to be distinguished in MS-based assays.[7] This property is crucial for accurate quantification in complex matrices, such as biological fluids, by correcting for variations in sample preparation and instrument response.[8][9]

The reliability of quantitative data derived from methods using Acesulfame-d4 Potassium Salt is directly dependent on its isotopic purity.[10] For professionals in drug development and research, a thorough understanding of how to assess and interpret the isotopic purity of this compound is paramount for ensuring data integrity and meeting regulatory standards.[11][12]

The Imperative of Isotopic Purity in a Regulated Environment

In the context of deuterated compounds, "purity" extends beyond the absence of chemical contaminants to include isotopic purity.[11] Isotopic purity refers to the percentage of the compound that is enriched with the desired isotope (deuterium) compared to the naturally occurring isotopes.[12] High isotopic purity, typically ≥98%, is a critical requirement for deuterated standards to ensure they behave consistently with the target analyte.[5]

The presence of non-deuterated (d0) or partially deuterated isotopologues can compromise the accuracy of analytical measurements.[10] Regulatory bodies like the FDA require rigorous analysis and quantification of these isotopologues.[11] Therefore, a comprehensive characterization of the isotopic profile of Acesulfame-d4 Potassium Salt is a non-negotiable aspect of method validation in drug development.[9][11]

Analytical Methodologies for Isotopic Purity Assessment

The two primary techniques for determining the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[10][13]

High-Resolution Mass Spectrometry (HRMS)

HRMS, often coupled with liquid chromatography (LC-HRMS), is a powerful technique for separating and quantifying ions based on their mass-to-charge ratio with high precision.[10][14] This method allows for the accurate determination of the relative abundance of each isotopologue of Acesulfame-d4 Potassium Salt.[15][16]

-

Sample Preparation:

-

Accurately weigh and dissolve a sample of Acesulfame-d4 Potassium Salt in a suitable solvent (e.g., water or methanol) to a final concentration of approximately 1 µg/mL.[14]

-

-

LC-HRMS System and Conditions:

-

LC System: An ultra-performance liquid chromatography (UPLC) system.

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of water and acetonitrile with a suitable modifier (e.g., formic acid).

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument.[16]

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

-

-

Data Acquisition:

-

Acquire full-scan mass spectra over a relevant m/z range to include the molecular ions of all expected isotopologues of acesulfame.

-

-

Data Analysis:

| Isotopologue | Chemical Formula | Expected m/z |

| Acesulfame (d0) | C₄H₅NO₄S | 164.0018 |

| Acesulfame-d4 | C₄HD₄NO₄S | 168.0269 |

| Note: The table shows the expected mass for the deprotonated molecule in negative ion mode. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information by observing the behavior of atomic nuclei in a magnetic field.[18] Both ¹H (proton) and ²H (deuterium) NMR can be used to assess isotopic purity.[10]

-

Sample Preparation:

-

Dissolve a high-concentration sample of Acesulfame-d4 Potassium Salt in a suitable deuterated solvent (e.g., D₂O).

-

-

NMR Spectrometer and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Nuclei: Acquire both ¹H and ²H spectra.

-

-

Data Acquisition and Analysis:

-

¹H NMR: The absence or significant reduction of signals at the positions where deuterium has been incorporated confirms successful labeling. The integration of any residual proton signals allows for the quantification of non-deuterated impurities.

-

²H NMR: The presence of signals corresponding to the deuterated positions confirms the location of the isotopic labels.

-

Visualizing the Workflow

The following diagram illustrates the general workflow for determining the isotopic purity of Acesulfame-d4 Potassium Salt.

Caption: Workflow for Isotopic Purity Assessment.

Interpreting the Results: A Practical Perspective

A certificate of analysis for Acesulfame-d4 Potassium Salt should provide a clear value for its isotopic purity. For use as an internal standard in regulated bioanalysis, an isotopic purity of >98% is generally required.[9] It is also crucial to consider the chemical purity, which should be >99%.[5]

The presence of significant levels of the d0 isotopologue can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification. Therefore, a thorough evaluation of the isotopic distribution is essential for robust and reliable quantitative methods.

Conclusion: Upholding Data Integrity through Rigorous Purity Analysis

The isotopic purity of Acesulfame-d4 Potassium Salt is a critical parameter that directly impacts the accuracy and reliability of quantitative analytical methods. For researchers and professionals in drug development, a comprehensive understanding and rigorous assessment of isotopic purity using techniques like HRMS and NMR are fundamental to ensuring data integrity and meeting stringent regulatory expectations. By adhering to the principles and protocols outlined in this guide, scientists can confidently utilize Acesulfame-d4 Potassium Salt as a dependable internal standard in their analytical workflows.

References

- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- PubMed. (2022).

- PubMed. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions.

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.

- AptoChem.

- BenchChem.

- ResolveMass Laboratories Inc. (2025, November 8).

- Acesulfame Potassium: Uses, Benefits, and Scientific Insights for Biomedical and Life Science Applic

- ResearchGate.

- RSC Publishing. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR.

- Beyond Purity: Characterizing the Isotopologue Profile of a Deuter

- YouTube. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- Almac.

- ResolveMass Laboratories Inc. (2025, September 29). Isotopic Purity Using LC-MS.

- Almac. (Undated).

- RSC Publishing. (2023, February 10). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiE8HbzJlOgIo8lR_H_QGHQcM0ah82BfS_ZVGn8fIbw9J8VjMCikb5Z0h64T1MoKr9hfZyi1lsXXQENPRX-B115WewnHCXRImGiDQDu-6cpOWKvzITei1puET7IhjBHESDamcq6_XCqLIfPWkSR0r_DztNRgSCDik=](. MoKr9hfZyi1lsXXQENPRX-B115WewnHCXRImGiDQDu-6cpOWKvzITei1puET7IhjBHESDamcq6_XCqLIfPWkSR0r_DztNRgSCDik=)

- News-Medical.Net. Acesulfame-K (Ace-K) Research and Safety.

- IFIC. (2022, April 13). Everything You Need To Know About Acesulfame Potassium.

- PubChem. Acesulfame-d4 Potassium Salt.

- LGC Standards. Acesulfame-d4 Potassium Salt.

Sources

- 1. news-medical.net [news-medical.net]

- 2. ific.org [ific.org]

- 3. Acesulfame-d4 Potassium Salt | C4H4KNO4S | CID 57369219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Acesulfame-d4 Potassium Salt | LGC Standards [lgcstandards.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 7. youtube.com [youtube.com]

- 8. texilajournal.com [texilajournal.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. isotope.com [isotope.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. almacgroup.com [almacgroup.com]

- 17. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 18. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Acesulfame-d4 Potassium Salt for Advanced Analytical Applications

Introduction: The Role of Isotopically Labeled Standards in Modern Analytics

In the landscape of quantitative analysis, particularly within the realms of pharmaceutical development, food safety, and environmental monitoring, the demand for precision and accuracy is paramount. The advent of sensitive analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), has necessitated the use of highly reliable internal standards to correct for analytical variability. Among these, stable isotope-labeled (SIL) internal standards are considered the gold standard.[1][2] This guide provides a comprehensive technical overview of Acesulfame-d4 Potassium Salt, a deuterated analog of the widely used artificial sweetener, acesulfame potassium. We will delve into its fundamental properties, a proposed synthesis pathway, and its critical application as an internal standard in high-precision quantitative methodologies. This document is intended for researchers, analytical scientists, and drug development professionals who require a deep understanding of this essential analytical tool.

Core Properties of Acesulfame-d4 Potassium Salt

Acesulfame-d4 Potassium Salt is the deuterated form of Acesulfame Potassium (Acesulfame-K), a high-intensity, non-caloric artificial sweetener. The incorporation of four deuterium atoms into its molecular structure provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its non-labeled counterpart.

| Property | Value | Source(s) |

| CAS Number | 1623054-53-4 | , |

| Molecular Formula | C₄D₄KNO₄S | |

| Molecular Weight | 205.27 g/mol | |

| Formal Name | 6-(methyl-d₃)-1,2,3-oxathiazin-4(3H)-one-5-d, 2,2-dioxide, monopotassium salt | |

| Physical Form | Solid | |

| Solubility | Slightly soluble in water and methanol | |

| Isotopic Purity | Typically ≥98% deuterated forms |

Proposed Synthesis of Acesulfame-d4 Potassium Salt

While specific proprietary synthesis methods for Acesulfame-d4 Potassium Salt are not widely published, a scientifically sound pathway can be proposed based on the known synthesis of Acesulfame Potassium and established deuteration techniques. A common route to Acesulfame-K involves the cyclization of acetoacetamide-N-sulfonic acid, which is derived from acetoacetamide.[3] The deuterium labels can be introduced at the acetoacetamide stage.

The active methylene protons in acetoacetamide, being flanked by two carbonyl groups, are acidic and can be exchanged for deuterium under basic conditions using a deuterium source like deuterium oxide (D₂O).[4] The methyl protons are less acidic but can be exchanged under more forcing conditions or by starting with a deuterated precursor. A plausible approach would be to use a deuterated precursor like acetoacetic acid-d4.

Herein, we propose a two-step synthesis:

-

Preparation of Acetoacetamide-d4: This precursor can be synthesized from deuterated starting materials. For instance, reacting diketene with ammonia-d₃ in a suitable solvent would yield acetoacetamide-d4.

-

Cyclization and Salt Formation: The resulting Acetoacetamide-d4 can then be reacted with a cyclizing agent, such as sulfur trioxide, followed by neutralization with potassium hydroxide to yield the final product, Acesulfame-d4 Potassium Salt.[3]

Caption: Proposed synthesis workflow for Acesulfame-d4 Potassium Salt.

Application as an Internal Standard in Quantitative Analysis

The primary and most critical application of Acesulfame-d4 Potassium Salt is as an internal standard (IS) in quantitative analysis, particularly in LC-MS/MS methods.[5][6]

The Rationale for Using a Stable Isotope-Labeled Internal Standard

In quantitative mass spectrometry, an internal standard is a compound of a known concentration added to all samples (calibrators, quality controls, and unknowns) before sample processing. Its purpose is to correct for variations that can occur during the analytical workflow, such as:

-

Sample extraction and recovery: Losses during sample preparation steps.

-

Matrix effects: Enhancement or suppression of the analyte signal due to co-eluting compounds from the sample matrix.[1]

-

Instrumental variability: Fluctuations in injection volume and ionization efficiency.

An ideal internal standard should behave as similarly as possible to the analyte of interest throughout the entire analytical process. A stable isotope-labeled internal standard, like Acesulfame-d4 Potassium Salt, is considered the best choice because its physicochemical properties are nearly identical to the non-labeled analyte. This leads to similar extraction recovery, chromatographic retention time, and ionization response, thus providing the most accurate correction for analytical variability.[1] Regulatory bodies like the FDA and EMA recommend the use of SIL-IS in bioanalytical method validation.[7]

Caption: Logic of using an internal standard in quantitative analysis.

Experimental Protocol: Quantification of Acesulfame in Human Plasma by LC-MS/MS

The following is a representative, detailed protocol for the quantification of acesulfame in human plasma using Acesulfame-d4 Potassium Salt as an internal standard. This protocol is based on established methods for the analysis of artificial sweeteners in biological matrices.[8]

1. Materials and Reagents

-

Acesulfame Potassium (analyte) reference standard

-

Acesulfame-d4 Potassium Salt (internal standard)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (K₂-EDTA)

2. Preparation of Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Acesulfame Potassium in water.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Acesulfame-d4 Potassium Salt in water.

-

Working Standard Solutions: Serially dilute the analyte stock solution with a water:methanol (1:1, v/v) mixture to prepare calibration standards at concentrations ranging from 1 to 500 ng/mL.

-

Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution with a water:methanol (1:1, v/v) mixture.

3. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the internal standard working solution (50 ng/mL).

-

Vortex for 10 seconds.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

-

Liquid Chromatography:

-

Column: A suitable reversed-phase column, such as a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B held for 0.5 min, ramp to 95% B over 2 min, hold for 1 min, and re-equilibrate).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

-

Tandem Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Acesulfame: Q1 (m/z) 162.0 → Q3 (m/z) 82.0

-

Acesulfame-d4: Q1 (m/z) 166.0 → Q3 (m/z) 86.0

-

-

Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

-

5. Data Analysis and Quantification

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (analyte peak area / internal standard peak area).

-

Construct a calibration curve by plotting the peak area ratio versus the analyte concentration for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion: A Critical Tool for Scientific Integrity

Acesulfame-d4 Potassium Salt serves as an indispensable tool for researchers and scientists in drug development and other analytical fields. Its role as a stable isotope-labeled internal standard ensures the generation of reliable and accurate quantitative data, which is the bedrock of scientific integrity and regulatory compliance. By understanding its properties, synthesis, and application, analytical scientists can confidently develop and validate robust analytical methods that meet the stringent demands of modern research and development. The use of such high-quality internal standards is not merely a technical choice but a commitment to the precision and trustworthiness of scientific findings.

References

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]

-

Reddy, T., & Kumar, A. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Semantic Scholar. [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace. [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Scilit. [Link]

- Google Patents. (n.d.). Method for preparing 6-methyl-1,2,3-oxazine-4(3H)-ketone-2,2-dioxopotassium salt.

- Google Patents. (n.d.). Process for the preparation of 6-methyl-3,4-dihydro-1,2,3-oxathiazin-4-one-2,2-dioxide as well as for its purification.

- Google Patents. (n.d.). Process for the preparation of 6-methyl-3,4-dihydro-1,2,3-oxathiazin-4-on-2,2-dioxide.

-

Ministry of Health and Welfare, Taiwan. (2020). Method of Test for Sweeteners in Foods - Multiple Analysis. Food and Drug Administration, Taiwan. [Link]

-

LookChem. (n.d.). Cas 55589-62-3,6-Methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide potassium salt. LookChem. [Link]

-

Scheepers, L. E. J. M., et al. (2020). Development and validation of an LC–MS/MS method for the quantification of artificial sweeteners in human matrices. Journal of Chromatography B, 1152, 122248. [Link]

-

SCIEX. (n.d.). LC-MS/MS quantitation of artificial sweeteners in beverages. SCIEX. [Link]

-

Shivaji College. (n.d.). Active Methylene Compounds. Shivaji College. [Link]

-

eGyanKosh. (n.d.). ACTIVE METHYLENE COMPOUNDS. eGyanKosh. [Link]

Sources

- 1. Synthesis of carbon-14, carbon-13 and deuterium labeled forms of thioacetamide and thioacetamide S-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Continuous preparation method and device of sulfamic acid - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN114560763B - Production process of deuterated acetic acid - Google Patents [patents.google.com]

- 4. shivajicollege.ac.in [shivajicollege.ac.in]

- 5. CN109824555B - Sulfamic acid and preparation method and application thereof - Google Patents [patents.google.com]

- 6. Preparation method of sulfamic acid - Knowledge - Tianjin Ruister International Co., Ltd [ruisterchem.com]

- 7. WO2017045648A1 - Preparation method for deuterated compound - Google Patents [patents.google.com]

- 8. US4386060A - Process for the preparation of sulfamic acid - Google Patents [patents.google.com]

An In-Depth Technical Guide on the Mechanism of Action of Acesulfame-d4 Potassium Salt as an Internal Standard

This guide provides a detailed exploration into the use of Acesulfame-d4 Potassium Salt as an internal standard in quantitative bioanalysis, particularly in methodologies employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). It is designed for researchers, scientists, and drug development professionals seeking to understand the fundamental principles and practical applications of stable isotope-labeled internal standards.

Section 1: The Foundational Principle of Isotope Dilution Mass Spectrometry

At the core of quantitative bioanalysis lies the challenge of accuracy and precision. The complexity of biological matrices (e.g., plasma, urine, tissue homogenates) introduces variability at multiple stages of the analytical workflow, including sample extraction, chromatographic separation, and ionization in the mass spectrometer. An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample to account for this variability.[1][2]

The ideal internal standard co-elutes with the analyte of interest and experiences identical effects from the matrix, such as ion suppression or enhancement in the mass spectrometer source. This allows for the analyte's concentration to be determined by the ratio of its response to the IS response, thereby normalizing for variations.

Stable isotope-labeled (SIL) internal standards are considered the "gold standard" in LC-MS/MS-based bioanalysis.[3] These are molecules where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)).[3][4] This substitution results in a compound that is chemically and physically almost identical to the analyte but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer.[5]

Section 2: Acesulfame-d4 Potassium Salt - A Profile

Acesulfame-d4 Potassium Salt is the deuterated analog of Acesulfame Potassium, a widely used artificial sweetener.[6] The incorporation of four deuterium atoms provides a sufficient mass shift to differentiate it from the unlabeled acesulfame while maintaining nearly identical physicochemical properties.[4][7]

| Property | Acesulfame Potassium | Acesulfame-d4 Potassium Salt |

| Molecular Formula | C₄H₄KNO₄S[8] | C₄D₄KNO₄S[9] |

| Molecular Weight | 201.24 g/mol [8] | 205.27 g/mol [7] |

| Monoisotopic Mass | 200.949814 Da[8] | 204.97491725 Da[7] |

| Solubility | Highly soluble in water[10] | Slightly soluble in water and methanol[9] |

| Decomposition Point | 225-232°C[8][10] | 226-228°C[11] |

The key to its function as an internal standard lies in this near-identical behavior. During sample preparation, any loss of the analyte (acesulfame) will be mirrored by a proportional loss of the internal standard (Acesulfame-d4). In the LC system, they will exhibit very similar retention times, ensuring they enter the mass spectrometer's ion source under the same matrix conditions.

Section 3: The Mechanism of Action in an LC-MS/MS Workflow

The utility of Acesulfame-d4 Potassium Salt becomes evident when examining its journey through a typical bioanalytical workflow.

Sample Preparation

A known amount of Acesulfame-d4 Potassium Salt is spiked into all samples at the beginning of the preparation process.[1] Common sample preparation techniques for small molecules like acesulfame include protein precipitation, liquid-liquid extraction, or solid-phase extraction. Throughout these steps, both the analyte and the internal standard are subject to the same potential for loss. By calculating the ratio of their peak areas at the end of the analysis, these variations in extraction recovery are effectively canceled out.

Chromatographic Separation

During liquid chromatography, the analyte and its deuterated counterpart will ideally co-elute. However, a phenomenon known as the "deuterium isotope effect" can sometimes lead to slight differences in retention time. This is due to the subtle changes in molecular lipophilicity when hydrogen is replaced by deuterium. For most applications involving Acesulfame-d4, this effect is minimal and does not significantly impact the quantitation, as both compounds still elute within a very narrow time window, experiencing similar matrix effects.

Ionization and Detection

In the mass spectrometer, typically using electrospray ionization (ESI), both acesulfame and Acesulfame-d4 are ionized.[12][13] In negative ion mode, acesulfame loses its potassium ion to form the [M-H]⁻ ion.[14] The mass spectrometer is set up to monitor specific mass transitions for both the analyte and the internal standard in a process called Multiple Reaction Monitoring (MRM).[13]

-

Analyte (Acesulfame): The precursor ion (e.g., m/z 162) is selected and fragmented, and a specific product ion is monitored.

-

Internal Standard (Acesulfame-d4): The precursor ion (e.g., m/z 166) is selected and fragmented, and a corresponding product ion is monitored.

The ratio of the analyte's peak area to the internal standard's peak area is then used to construct a calibration curve and determine the concentration of the analyte in unknown samples. This ratiometric approach is the cornerstone of why SIL internal standards provide high accuracy and precision.[3]

Diagram of the Internal Standard Workflow

Caption: Compensation for variability by the internal standard.

Section 5: Trustworthiness and Self-Validating Systems

A robust bioanalytical method is a self-validating system. The consistent response of the internal standard across a batch of samples is a key indicator of the assay's performance. Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide guidance on monitoring internal standard response variability. [1][2]A significant deviation in the IS response for a particular sample may indicate a problem with that sample's extraction or a matrix effect not shared with the calibrators and QCs, warranting further investigation. [1] The use of a stable isotope-labeled internal standard like Acesulfame-d4 is crucial for building this trust. Because it tracks the analyte so closely, it provides a high degree of confidence that the calculated concentrations are accurate, even in the presence of unavoidable analytical variations. [15]

Section 6: Conclusion

Acesulfame-d4 Potassium Salt serves as an exemplary internal standard for the quantification of acesulfame in complex biological matrices. Its mechanism of action is rooted in the principles of isotope dilution mass spectrometry, where its near-identical physicochemical properties to the analyte allow it to normalize for variations throughout the analytical process. By co-eluting and experiencing the same matrix effects, it enables the accurate and precise determination of analyte concentration through ratiometric analysis. This guide has outlined the theoretical basis, practical application, and inherent trustworthiness of using Acesulfame-d4 as an internal standard, providing a foundational understanding for professionals in the field of bioanalysis.

References

-

Chemsrc. (n.d.). Acesulfame potassium | CAS#:55589-62-3. [Link]

-

National Center for Biotechnology Information. (n.d.). Acesulfame-d4 Potassium Salt. PubChem. [Link]

-

Kellner, S., et al. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Molecules, 24(1), 159. [Link]

-

Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

-

Fera Science Ltd. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. [Link]

-

Reddy, T. M., & Kumar, A. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]

-

Lildballe, D. L., et al. (2022). Development and validation of an LC-MS/MS method for quantification of artificial sweeteners in human matrixes. Biomedical Chromatography, 36(6), e5358. [Link]

-

Lildballe, D. L., et al. (2022). Development and validation of an LC–MS/MS method for the quantification of artificial sweeteners in human matrices. Biomedical Chromatography, 36(6), e5358. [Link]

-

Stevenson, L., et al. (2019). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. The AAPS Journal, 21(5), 89. [Link]

-

U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. [Link]

-

ECA Academy. (2019). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. [Link]

-

Agilent Technologies. (2013). Analysis of Low-Calorie Sweeteners by Liquid Chromatography-Tandem Mass Spectrometry. [Link]

-

Savoie, N., et al. (2012). White Paper - Recommendations on: internal standard criteria, stability, incurred sample reanalysis and recent 483s by the Global CRO Council for Bioanalysis. Bioanalysis, 4(16), 1917-1927. [Link]

-

Islam, M. M., et al. (2018). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines: Chromatographic methods and ISR. ResearchGate. [Link]

-

Shimadzu Corporation. (2014). Highly Sensitive and Robust LC/MS/MS Method for Quantitative Analysis of Artificial Sweeteners in Beverages. [Link]

-

National Center for Biotechnology Information. (n.d.). Acesulfame. PubChem. [Link]

-

SCIEX. (n.d.). LC-MS/MS quantitation of artificial sweeteners in beverages. [Link]

-

National Toxicology Program. (2005). NTP Genetically Modified Model Report on the Toxicity Studies of Acesulfame Potassium (CASRN 55589-62-3) in FVB/N-TgN(v-Ha-ras)Led (Tg.AC) Hemizygous Mice and Carcinogenicity Studies of Acesulfame Potassium in B6.129-Trp53tm1Brd (N5) Haploinsufficient Mice (Feed Studies). [Link]

-

Waters Corporation. (n.d.). A Method for the Rapid and Simultaneous Analysis of Sweeteners in Various Food Products Using the ACQUITY Arc System and ACQUITY QDa Mass Detector. [Link]

-

Wu, M., et al. (2014). Direct large volume injection ultra-high performance liquid chromatography-tandem mass spectrometry determination of artificial sweeteners sucralose and acesulfame in well water. Journal of Chromatography A, 1359, 156-161. [Link]

-

Schiffman, S. S., & Rother, K. I. (2023). Non-Nutritive Sweeteners Acesulfame Potassium and Sucralose Are Competitive Inhibitors of the Human P-glycoprotein/Multidrug Resistance Protein 1 (PGP/MDR1). International Journal of Molecular Sciences, 24(5), 4490. [Link]

Sources

- 1. fda.gov [fda.gov]

- 2. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]

- 3. crimsonpublishers.com [crimsonpublishers.com]

- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Acesulfame-d4 Potassium Salt | C4H4KNO4S | CID 57369219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Acesulfame potassium | CAS#:55589-62-3 | Chemsrc [chemsrc.com]

- 9. caymanchem.com [caymanchem.com]

- 10. INTRODUCTION - NTP Genetically Modified Model Report on the Toxicity Studies of Acesulfame Potassium (CASRN 55589-62-3) in FVB/N-TgN(v-Ha-ras)Led (Tg.AC) Hemizygous Mice and Carcinogenicity Studies of Acesulfame Potassium in B6.129-Trp53tm1Brd (N5) Haploinsufficient Mice (Feed Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. dev.usbio.net [dev.usbio.net]

- 12. researchgate.net [researchgate.net]

- 13. Development and validation of an LC–MS/MS method for the quantification of artificial sweeteners in human matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 14. agilent.com [agilent.com]

- 15. en.cmicgroup.com [en.cmicgroup.com]

The Sentinel Molecule: A Technical Guide to the Application of Acesulfame-d4 Potassium Salt in Advanced Analytical Science

This guide provides an in-depth exploration of Acesulfame-d4 Potassium Salt, a deuterated stable isotope-labeled internal standard, for researchers, analytical chemists, and professionals in drug development and environmental science. We will delve into the core principles of its application, providing not just procedural steps but the scientific rationale that underpins its use in high-precision quantitative analysis.

Introduction: The Need for Precision in a Complex World

In modern analytical science, the demand for accurate and precise quantification of chemical compounds in complex matrices is paramount. From ensuring the safety of our food and water to understanding the pharmacokinetics of a new drug candidate, the reliability of analytical data is non-negotiable. However, the inherent variability of analytical processes, such as sample extraction, chromatographic separation, and mass spectrometric ionization, can introduce significant error. To counteract these variables, the use of internal standards is a well-established practice. Among the various types of internal standards, stable isotope-labeled (SIL) compounds, such as Acesulfame-d4 Potassium Salt, represent the gold standard for quantitative mass spectrometry.

Acesulfame-d4 Potassium Salt is the deuterated analogue of Acesulfame Potassium (Ace-K), a widely used artificial sweetener. Due to its chemical and physical similarity to the target analyte, it serves as an ideal internal standard, co-eluting during chromatography and experiencing similar matrix effects and ionization suppression or enhancement. This allows for a ratiometric measurement that corrects for variations, leading to highly accurate and reproducible results.

Physicochemical Properties and Synthesis of Acesulfame-d4 Potassium Salt

Acesulfame-d4 Potassium Salt is a white crystalline powder with the molecular formula C₄D₄KNO₄S and a molecular weight of approximately 205.3 g/mol .[1] Its formal chemical name is 6-(methyl-d₃)-1,2,3-oxathiazin-4(3H)-one-5-d, 2,2-dioxide, monopotassium salt, which reveals the positions of the four deuterium atoms.[1] This specific labeling on the methyl group and the heterocyclic ring confers stability and minimizes the risk of isotopic exchange under typical analytical conditions.

While the precise, proprietary synthesis methods for commercially available Acesulfame-d4 Potassium Salt are not publicly detailed, the general approach involves the use of deuterated precursors in the established synthesis pathways for Acesulfame Potassium. The synthesis of the non-deuterated compound often involves the reaction of acetoacetamide with a cyclizing agent.[2] To produce the deuterated analogue, precursors such as deuterated methyl compounds would be incorporated in the initial stages of the synthesis.

Table 1: Physicochemical Properties of Acesulfame-d4 Potassium Salt and Acesulfame Potassium

| Property | Acesulfame-d4 Potassium Salt | Acesulfame Potassium |

| Molecular Formula | C₄D₄KNO₄S | C₄H₄KNO₄S |

| Molecular Weight | ~205.3 g/mol [1] | 201.24 g/mol [3] |

| CAS Number | 1623054-53-4[1] | 55589-62-3[3] |

| Appearance | White crystalline powder | White crystalline powder[3] |

| Solubility | Slightly soluble in methanol and water[1] | Freely soluble in water, very slightly soluble in ethanol |

The Role of Acesulfame-d4 Potassium Salt as an Internal Standard in LC-MS/MS Analysis

The primary application of Acesulfame-d4 Potassium Salt is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise quantification of Acesulfame Potassium.[1] The nearly identical chemical and physical properties of the deuterated standard and the native analyte ensure they behave similarly throughout the analytical workflow, from sample preparation to detection.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled standard to a sample before processing. The ratio of the signal from the native analyte to the signal from the labeled standard is then measured. Because both the analyte and the standard are affected proportionally by any sample loss or signal fluctuation, their ratio remains constant, leading to a highly accurate determination of the analyte's concentration.

Caption: Workflow for quantitative analysis using Acesulfame-d4 Potassium Salt as an internal standard.

Stability and Isotopic Exchange

A critical consideration for any deuterated internal standard is the stability of the deuterium labels and the potential for hydrogen-deuterium (H/D) exchange. The deuterium atoms in Acesulfame-d4 Potassium Salt are located on a methyl group and a carbon atom within the heterocyclic ring, which are generally stable positions and not readily exchangeable under typical chromatographic conditions (e.g., pH of mobile phases). However, it is crucial for researchers to be aware that extreme pH or temperature conditions during sample preparation or analysis could potentially lead to back-exchange, which would compromise the accuracy of the quantification.

Applications in Diverse Fields

The use of Acesulfame-d4 Potassium Salt as an internal standard is critical in various scientific disciplines, primarily driven by the widespread presence of its non-deuterated counterpart, Acesulfame Potassium.

Food and Beverage Analysis

Acesulfame Potassium is a common artificial sweetener found in a vast array of products.[4] Regulatory bodies worldwide set maximum permissible levels for its use. Accurate quantification is therefore essential for quality control and to ensure compliance with food safety regulations. The use of Acesulfame-d4 Potassium Salt enables food chemists to achieve the high level of accuracy required for these analyses.

Environmental Monitoring and Wastewater Tracing

Acesulfame Potassium is not metabolized by the human body and is excreted largely unchanged.[4] Consequently, it has become a ubiquitous indicator of anthropogenic contamination in wastewater, surface water, and even groundwater.[5] Its presence can be used to trace the origin and dilution of municipal wastewater in the environment. In this context, Acesulfame-d4 Potassium Salt is indispensable for the accurate quantification of Acesulfame Potassium in complex environmental matrices, allowing for precise tracking of wastewater plumes.

Drug Development and Pharmaceutical Analysis

The relevance of Acesulfame-d4 Potassium Salt to drug development professionals is twofold:

-

As an Excipient in Formulations: Acesulfame Potassium is used as an inactive ingredient (excipient) in various pharmaceutical formulations, such as chewable tablets and oral syrups, to improve palatability by masking the bitter taste of active pharmaceutical ingredients (APIs).[4][6] Analytical methods employing Acesulfame-d4 Potassium Salt can be used for the quality control of these formulations, ensuring the correct concentration of the sweetener.

-

In Pharmaceutical Wastewater and Environmental Risk Assessment: The presence of pharmaceuticals in the environment is a growing concern. As Acesulfame Potassium is a reliable tracer for municipal wastewater, it can be used in conjunction with the analysis of APIs to assess the contribution of domestic wastewater to the overall pharmaceutical load in aquatic systems.[7] This information is vital for environmental risk assessments of new and existing drugs.

Caption: The role of Acesulfame-d4 K in pharmaceutical applications.

Experimental Protocols

The following are generalized, step-by-step methodologies for the use of Acesulfame-d4 Potassium Salt in the analysis of Acesulfame Potassium. It is imperative to note that these protocols should be optimized and validated for specific matrices and instrumentation.

Preparation of Standard Solutions

-

Primary Stock Solution of Acesulfame-d4 Potassium Salt (IS): Accurately weigh a known amount of Acesulfame-d4 Potassium Salt and dissolve it in a suitable solvent (e.g., methanol or water) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

-

Working Internal Standard Solution: Dilute the primary stock solution to a working concentration (e.g., 1 µg/mL) that is appropriate for spiking into samples and calibration standards.

-

Calibration Standards: Prepare a series of calibration standards by spiking known amounts of a certified reference standard of Acesulfame Potassium into a blank matrix (or solvent) and adding a constant amount of the working internal standard solution to each.

Sample Preparation

The choice of sample preparation technique depends on the matrix.

-

Liquid Samples (e.g., Beverages, Water):

-

Degas carbonated beverages using ultrasonication.

-

Take a known volume of the liquid sample.

-

Spike with the working internal standard solution.

-

Dilute with the mobile phase or an appropriate solvent.

-

Filter through a 0.22 µm syringe filter prior to injection. For more complex aqueous samples, solid-phase extraction (SPE) may be necessary for cleanup and pre-concentration.

-

-

Solid Samples (e.g., Food Products):

-

Homogenize a known weight of the solid sample.

-

Extract with a suitable solvent (e.g., water or a mixture of water and an organic solvent) using techniques such as shaking, vortexing, or ultrasonication.

-

Spike with the working internal standard solution.

-

Centrifuge to separate solid debris.

-

The supernatant may require further cleanup by SPE.

-

Filter the final extract through a 0.22 µm syringe filter.

-

LC-MS/MS Analysis

The following are typical starting parameters for an LC-MS/MS method.

Table 2: Example LC-MS/MS Parameters for the Analysis of Acesulfame Potassium using Acesulfame-d4 Potassium Salt as an Internal Standard

| Parameter | Setting |

| LC Column | Reversed-phase C18 or HILIC column (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% formic acid or 5 mM ammonium formate |

| Mobile Phase B | Acetonitrile or methanol with 0.1% formic acid |

| Gradient | Optimized for separation of the analyte from matrix interferences |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 5 - 20 µL |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| MS/MS Transitions | Acesulfame-K: m/z 162 -> 82 (quantifier), m/z 162 -> 78 (qualifier) Acesulfame-d4 K: m/z 166 -> 85 (quantifier) |

Note: The specific m/z transitions should be optimized for the instrument being used.

Data Analysis and Method Validation

The concentration of Acesulfame Potassium in a sample is calculated based on the ratio of the peak area of the analyte to the peak area of the internal standard, using a calibration curve constructed from the analysis of the calibration standards.

A full method validation should be performed according to established guidelines (e.g., FDA, ICH) and should include the assessment of:

-

Linearity and range

-

Accuracy and precision

-

Selectivity and specificity

-

Limit of detection (LOD) and limit of quantification (LOQ)

-

Matrix effects

-

Stability of the analyte and internal standard in the matrix and in solution

Conclusion

Acesulfame-d4 Potassium Salt is a vital tool for modern analytical laboratories. Its use as a stable isotope-labeled internal standard in LC-MS/MS analysis provides the necessary accuracy and precision for the quantification of Acesulfame Potassium in a wide range of applications, from food safety and environmental monitoring to pharmaceutical quality control and research. By understanding the principles behind its use and implementing robust, validated analytical methods, researchers and scientists can generate high-quality data that is both reliable and defensible. The continued application of this and other SIL internal standards will undoubtedly contribute to advancements in science and technology, ensuring the safety and efficacy of products and a better understanding of our environment.

References

- MedchemExpress. (n.d.). Acesulfame-d4 potassium.

- Drugs.com. (2025, February 18). Acesulfame Potassium: What is it and where is it used?

- Cantwell, M. G., et al. (2019). Evaluation of the artificial sweetener sucralose as a sanitary wastewater tracer in Narragansett Bay, Rhode Island, USA. PLoS ONE, 14(7), e0219900.

- BenchChem. (n.d.). Acesulfame Potassium: Uses, Benefits, and Scientific Insights for Biomedical and Life Science Applications.

- ScienceDaily. (2023, February 10). Artificial sweetener as wastewater tracer.

- American Chemical Society. (2009, May 7). Artificial sweetener makes ideal tracer. Environmental Science & Technology.

- ChemIntel360. (2024). ACESULFAME POTASSIUM Drug Excipient Business Development Opportunity Report, 2024.

- Inside Water. (2023, February 17). Using artificial sweeteners to track wastewater.

- U.S. National Library of Medicine. (n.d.). Sucralose in U.S. Drinking Water Systems.

- PharmaCompass. (n.d.). Acesulfame Potassium Excipient.

- PharmaCompass. (n.d.). Acesulfame Potassium Excipient.

- Cayman Chemical. (n.d.). Acesulfame-d4 (potassium salt) (CAS Number: 1623054-53-4).

- Greibe, E., et al. (2020). Development and validation of an LC–MS/MS method for the quantification of artificial sweeteners in human matrices. Journal of Analytical Toxicology, 44(1), 54-62.

- Greibe, E., et al. (2020). Development and validation of an LC‐MS/MS method for quantification of artificial sweeteners in human matrixes.